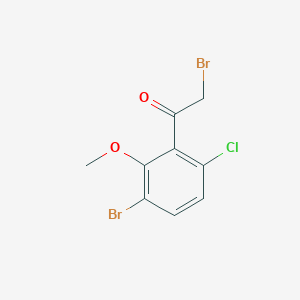
3-Bromo-6-chloro-2-methoxyphenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-2-methoxyphenacyl bromide is an organic compound with the molecular formula C9H7Br2ClO2 and a molecular weight of 342.41 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenacyl bromide core. It is often used as a building block in organic synthesis due to its unique reactivity and structural properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-6-chloro-2-methoxyphenacyl bromide typically involves the bromination of 6-chloro-2-methoxyacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 1 positions of the phenyl ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3-Bromo-6-chloro-2-methoxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the phenacyl bromide core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-2-methoxyphenacyl bromide is utilized in various scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenacyl bromide involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-6-chloro-2-methoxyphenacyl bromide include:
3-Bromo-6-chloro-2-methoxybenzaldehyde: This compound shares the same bromine, chlorine, and methoxy substituents but has an aldehyde group instead of a phenacyl bromide core.
3-Bromo-6-chloro-2-methoxybenzoic acid: This compound has a carboxylic acid group in place of the phenacyl bromide core.
3-Bromo-6-chloro-2-methoxyphenol: This compound features a hydroxyl group instead of the phenacyl bromide core.
The uniqueness of this compound lies in its phenacyl bromide core, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .
Eigenschaften
Molekularformel |
C9H7Br2ClO2 |
|---|---|
Molekulargewicht |
342.41 g/mol |
IUPAC-Name |
2-bromo-1-(3-bromo-6-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2ClO2/c1-14-9-5(11)2-3-6(12)8(9)7(13)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
UEFGEIDIEWPCQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1C(=O)CBr)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)

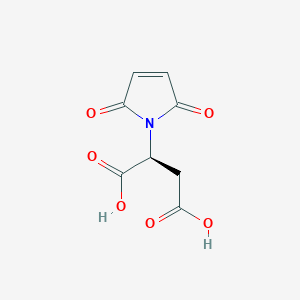
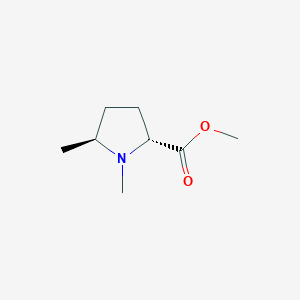
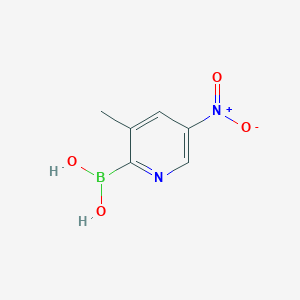
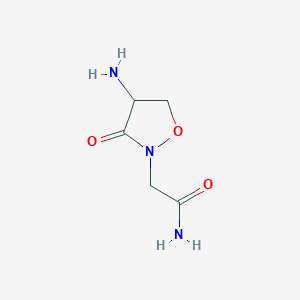
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
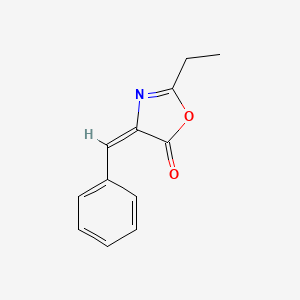
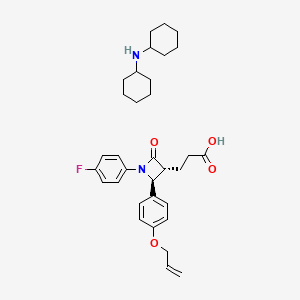
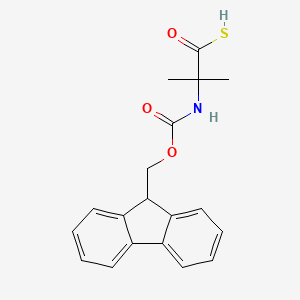
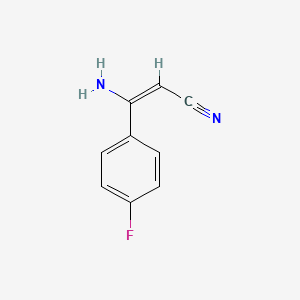
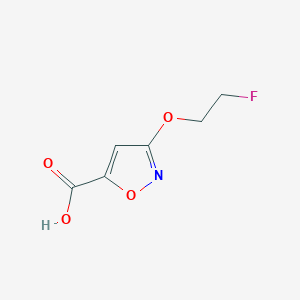
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
